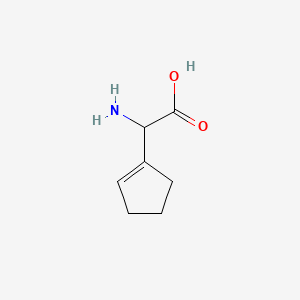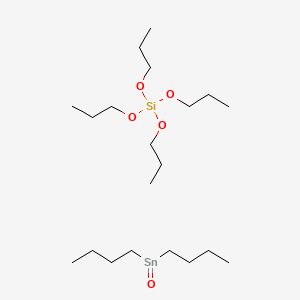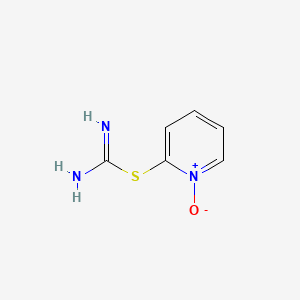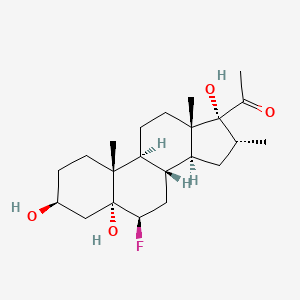
Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a benzoylamino group, a trimethoxyphenyl group, and an ethyl ester group attached to the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dihalide, in the presence of sulfur sources like Lawesson’s reagent or elemental sulfur.
Introduction of the Benzoylamino Group: The benzoylamino group can be introduced through an amide formation reaction. This involves reacting the thiophene derivative with benzoyl chloride in the presence of a base like triethylamine.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a nucleophilic substitution reaction. This involves reacting the thiophene derivative with a trimethoxyphenyl halide in the presence of a suitable base.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the thiophene with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used in the presence of catalysts like Lewis acids or bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or quinones.
Reduction: Alcohols, amines, or hydrocarbon derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions, protein binding, and cellular uptake mechanisms.
Industry: It can be used in the production of organic semiconductors, dyes, and polymers.
Wirkmechanismus
The mechanism of action of Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the benzoylamino and trimethoxyphenyl groups can enhance binding affinity and specificity, while the thiophene ring can facilitate electron transfer and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate: Lacks the trimethoxy groups, resulting in different electronic properties and reactivity.
Methyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting solubility and reactivity.
Ethyl 2-(benzoylamino)-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate: Lacks one methoxy group, leading to different steric and electronic effects.
Uniqueness
This compound is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
54805-43-5 |
|---|---|
Molekularformel |
C23H23NO6S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
ethyl 2-benzamido-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO6S/c1-5-30-23(26)19-16(15-11-17(27-2)20(29-4)18(12-15)28-3)13-31-22(19)24-21(25)14-9-7-6-8-10-14/h6-13H,5H2,1-4H3,(H,24,25) |
InChI-Schlüssel |
LJKAFLVOGFAUQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(2-methylphenyl)azo]-](/img/structure/B12804710.png)
![3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12804716.png)






![benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid](/img/structure/B12804778.png)





